N-(3-methoxyphenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“N-(3-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE” is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE” typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenylamine, 2,4,6-trimethylbenzenesulfonyl chloride, and appropriate triazole precursors. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Aminoquinazolines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE” involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this class with similar structures.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
Structural Complexity: The combination of triazole, quinazoline, and sulfonyl groups makes it unique.
Biological Activity: Specific biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H23N5O3S/c1-15-12-16(2)22(17(3)13-15)34(31,32)25-24-27-23(26-18-8-7-9-19(14-18)33-4)20-10-5-6-11-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) |
InChI Key |
AQSJPYSNAGNGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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